![molecular formula C19H22N2O3S B14971071 N-tert-butyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14971071.png)
N-tert-butyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-DIMETHYL-N-(2-METHYL-2-PROPANYL)-6H-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE 5,5-DIOXIDE is a complex organic compound that belongs to the class of dibenzo-thiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHYL-N-(2-METHYL-2-PROPANYL)-6H-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE 5,5-DIOXIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazine Ring: This can be achieved through the cyclization of appropriate intermediates under controlled conditions.
Introduction of Functional Groups: The methyl and propanyl groups are introduced through alkylation reactions.
Oxidation: The final step involves the oxidation of the thiazine ring to form the 5,5-dioxide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, solvents, and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHYL-N-(2-METHYL-2-PROPANYL)-6H-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE 5,5-DIOXIDE undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts can be used to facilitate reactions, including transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to further oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
6,7-DIMETHYL-N-(2-METHYL-2-PROPANYL)-6H-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE 5,5-DIOXIDE has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-DIMETHYL-N-(2-METHYL-2-PROPANYL)-6H-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE 5,5-DIOXIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethyl-6H-dibenzo[c,e][1,2]thiazine: A related compound with a similar core structure but lacking the carboxamide and dioxide functional groups.
N-(2-Methyl-2-propanyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide: Another related compound with a similar structure but different functional groups.
Uniqueness
6,7-DIMETHYL-N-(2-METHYL-2-PROPANYL)-6H-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE 5,5-DIOXIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H22N2O3S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-tert-butyl-6,7-dimethyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C19H22N2O3S/c1-12-10-13(18(22)20-19(2,3)4)11-15-14-8-6-7-9-16(14)25(23,24)21(5)17(12)15/h6-11H,1-5H3,(H,20,22) |
InChI Key |
PQLSEROAMVOWEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d]thiazol-2-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B14970993.png)
![2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B14970994.png)
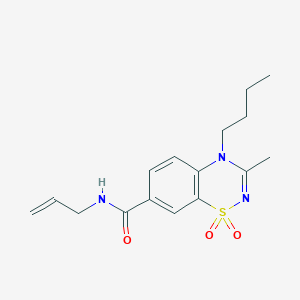
![7-(3-Bromo-4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14971012.png)
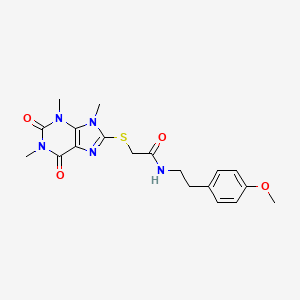
![(4-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-yl}piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B14971030.png)
![2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14971038.png)
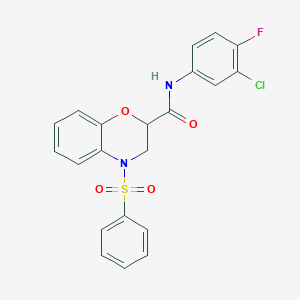
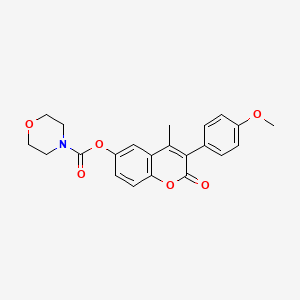
![6-chloro-4-(phenylsulfonyl)-N-[2-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14971046.png)

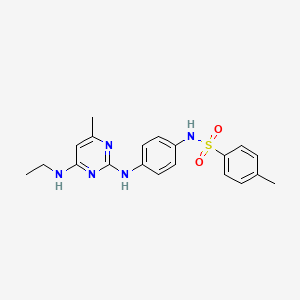
![ethyl 4-[({[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14971073.png)
![2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14971074.png)
